molecular formula C17H27BN2O3 B3071890 2-[(1-Methylpiperidin-4-YL)oxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1015242-42-8

2-[(1-Methylpiperidin-4-YL)oxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No. B3071890
CAS RN: 1015242-42-8
M. Wt: 318.2 g/mol
InChI Key: UUPDXVPALBXDQH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperidine ring and a pyridine ring, both of which are common structures in organic chemistry. The molecule also contains a tetramethyl-1,3,2-dioxaborolane group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves borylation reactions . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .

Scientific Research Applications

Synthesis and Crystallographic Studies

  • Molecular Structure and Conformational Analysis : The compound's synthesis involves a three-step substitution reaction. Its structure is confirmed through various techniques including FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction provides insight into its molecular structure, which is further validated through density functional theory (DFT) studies. These investigations reveal the compound's molecular electrostatic potential and some of its physicochemical properties (Huang et al., 2021).

Molecular Orbitals and Reactivity

  • Molecular Orbital Analysis : A comparison of the compound with its regioisomer shows structural differences in the orientation of the dioxaborolane ring and bond angles in the BO2 group. Ab initio calculations of the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) demonstrate different distributions corresponding to observed differences in chemical reactivity (Sopková-de Oliveira Santos et al., 2003).

Applications in Organic Syntheses

  • Intermediate in Organic Synthesis : This compound serves as an intermediate in various organic syntheses, such as the preparation of benzyl oximes and pyridyl amines. Its utility in catalytic enantioselective processes and in the synthesis of chiral compounds is noteworthy. This includes its role in borane reduction and asymmetric reduction processes (Huang et al., 2011).

Chemical Reactivity and Derivative Formation

  • Formation of Derivatives : The compound is involved in the creation of pharmaceutically relevant derivatives, such as pyrazol-5-yl-pyridines, through reactions with acetylene and other cross-coupling processes. These derivatives have potential pharmaceutical applications (Sagitova et al., 2019).

Role in Therapeutic Research

  • Therapeutic Compound Synthesis : Its derivatives have been tested for various therapeutic applications, such as antinociceptive (analgesic) properties. This includes the synthesis of compounds with potential analgesic effects (Rádl et al., 1999).

properties

IUPAC Name

2-(1-methylpiperidin-4-yl)oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)13-6-7-15(19-12-13)21-14-8-10-20(5)11-9-14/h6-7,12,14H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPDXVPALBXDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726163
Record name 2-[(1-Methylpiperidin-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Methylpiperidin-4-YL)oxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

CAS RN

1015242-42-8
Record name 2-[(1-Methylpiperidin-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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